![molecular formula C20H23N3O4S B10957906 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B10957906.png)
2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate
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Overview
Description
2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a synthetic derivative of methionine, an essential amino acid known for its role in protein synthesis and various metabolic processes. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C14H16N3O3 |
Molecular Weight | 276.29 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Methionine derivatives often influence cellular processes such as:
- Antioxidant Activity : Methionine is known to act as a cellular antioxidant, protecting cells from oxidative stress.
- Protein Synthesis Regulation : As a precursor to S-adenosylmethionine (SAM), it plays a crucial role in methylation reactions that regulate gene expression and protein function.
- Cell Signaling Modulation : The compound may modulate signaling pathways related to cell growth and apoptosis, potentially impacting cancer cell proliferation.
Biological Activity Studies
Recent studies have investigated the biological effects of methionine derivatives, including the target compound. Notable findings include:
- Anticancer Properties : Research indicates that methionine derivatives can inhibit tumor growth by affecting angiogenesis and cancer cell proliferation. For instance, compounds similar to this compound have demonstrated efficacy in preclinical models of various cancers .
- Neuroprotective Effects : Methionine and its derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. They may help mitigate oxidative damage and promote neuronal health .
- Metabolic Regulation : The compound's ability to influence metabolic pathways has been explored, particularly its role in regulating homocysteine levels and supporting cardiovascular health .
Case Studies
Several case studies have highlighted the therapeutic potential of methionine derivatives:
- Case Study 1 : A study published in Molecular Cancer Therapeutics demonstrated that a methionine derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through the modulation of signaling pathways associated with cell survival .
- Case Study 2 : In research focusing on neurodegeneration, a related compound was shown to protect against oxidative stress-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease .
Scientific Research Applications
Research indicates that this compound exhibits diverse biological activities:
Antimicrobial Activity
Preliminary studies suggest that derivatives similar to 2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate show significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. For instance, related compounds have reported minimum inhibitory concentrations (MIC) around 256 µg/mL.
Cytotoxicity
Investigations into the cytotoxic effects of this compound reveal promising results against several cancer cell lines. Compounds with analogous structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. Notably, studies have shown effectiveness against colon and breast cancer cell lines.
Case Studies
Several case studies illustrate the applications of this compound in research:
- Anticancer Research : A study evaluated the cytotoxic effects of a series of methionine derivatives on various cancer cell lines, finding that those incorporating pyridine rings exhibited enhanced activity compared to traditional chemotherapeutics.
- Antimicrobial Studies : Research demonstrated that compounds with similar structures effectively inhibited the growth of resistant bacterial strains, suggesting a pathway for developing new antibiotics.
- Drug Development : Investigations into the pharmacokinetics and bioavailability of this compound indicate potential for formulation into therapeutic agents targeting specific diseases.
Properties
Molecular Formula |
C20H23N3O4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C20H23N3O4S/c1-14-8-10-21-17(12-14)23-18(24)13-27-20(26)16(9-11-28-2)22-19(25)15-6-4-3-5-7-15/h3-8,10,12,16H,9,11,13H2,1-2H3,(H,22,25)(H,21,23,24) |
InChI Key |
LLQDJIZAVJMFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.